molecular formula C8H15Cl2N3 B12309528 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride

Cat. No.: B12309528
M. Wt: 224.13 g/mol
InChI Key: OIRURFOLHMOZCF-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride typically involves the reaction of 3-bromopropylamine with 2-aminopyridine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopropyl)pyridine
  • 2-Aminopyridine
  • 3-Bromopropylamine

Uniqueness

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is unique due to its specific structure, which combines the properties of pyridine and propylamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

3-(3-aminopropyl)pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c9-5-1-3-7-4-2-6-11-8(7)10;;/h2,4,6H,1,3,5,9H2,(H2,10,11);2*1H

InChI Key

OIRURFOLHMOZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CCCN.Cl.Cl

Origin of Product

United States

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